Metamorphosin A (Hydractinia echinata) (9CI)

Description

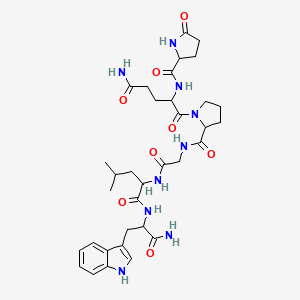

Metamorphosin A (MMA) is a neuropeptide first isolated from the marine coral Anthopleura elegantissima and later identified as a critical signaling molecule in the cnidarian Hydractinia echinata. Its primary role is to induce metamorphosis, a process involving the transition from larval to juvenile stages. Structurally, MMA is a hexapeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2, featuring a pyroglutamate modification at the N-terminus and an amidated C-terminus .

MMA operates via biochemical signal transduction pathways, triggering cellular processes such as pattern formation, cell proliferation, differentiation, and morphogenesis. It is hypothesized to function as part of an internal signaling system that coordinates developmental transitions in cnidarians. Studies by Leitz et al. demonstrated that MMA specifically activates posterior metamorphosis in Hydractinia echinata, highlighting its role in reinitiating developmental programs .

Properties

Molecular Formula |

C34H47N9O8 |

|---|---|

Molecular Weight |

709.8 g/mol |

IUPAC Name |

N-[5-amino-1-[2-[[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49) |

InChI Key |

GKEQKKNLRDPCST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Deprotection

MMA’s C-terminal amide group mandates the use of a Rink amide resin, which facilitates amidation upon cleavage. The synthesis begins by swelling the resin in dichloromethane (DCM), followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF). This step ensures a free amine group for subsequent coupling.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Each coupling step employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent and DIPEA (N,N-diisopropylethylamine) as the base. For instance, Fmoc-Trp(Boc)-OH is coupled first, followed by Fmoc-Leu-OH, Fmoc-Gly-OH, and so forth. Reaction completion is monitored via Kaiser tests.

Table 1: Coupling Parameters for MMA Synthesis

| Amino Acid | Residue Position | Activation Reagent | Coupling Time | Solvent |

|---|---|---|---|---|

| Fmoc-Trp(Boc)-OH | 6 | HBTU/DIPEA | 60 min | DMF |

| Fmoc-Leu-OH | 5 | HBTU/DIPEA | 45 min | DMF |

| Fmoc-Gly-OH | 4 | HBTU/DIPEA | 30 min | DMF |

| Fmoc-Pro-OH | 3 | HBTU/DIPEA | 45 min | DMF |

| Fmoc-Gln(Trt)-OH | 2 | HBTU/DIPEA | 60 min | DMF |

| pGlu-OH | 1 | HBTU/DIPEA | 90 min | DMF/DCM (1:1) |

Pyroglutamic Acid (pGlu) Incorporation

The N-terminal pGlu residue is introduced via on-resin cyclization of Fmoc-Gln(Trt)-OH. After coupling glutamine, the Fmoc group is removed, and the resin is treated with 1% TFA in DCM to partially deprotect the side chain, enabling intramolecular cyclization under mild acidic conditions (pH 4.5) to form pGlu.

Cleavage and Global Deprotection

Resin Cleavage

The peptide-resin is treated with a cleavage cocktail containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Trt from Gln).

Precipitation and Crude Product Isolation

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to obtain the crude product. Yield typically ranges from 60–70%, depending on sequence length and coupling efficiency.

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Crude MMA is purified using a C₁₈ column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A linear gradient from 20% to 50% Solvent B over 30 minutes effectively separates the target peptide. Fractions are analyzed via MALDI-TOF MS to confirm molecular weight (MW = 733.86 Da).

Quality Control Metrics

Challenges and Optimization Strategies

Side Reactions and Mitigation

-

Tryptophan Oxidation : The indole ring of Trp is susceptible to oxidation during cleavage. Adding 1% ethanedithiol (EDT) to the cleavage cocktail minimizes this side reaction.

-

Incomplete Cyclization : Suboptimal pH during pGlu formation may leave residual Gln. Adjusting the cyclization pH to 4.5–5.0 and extending reaction time to 24 hours improves conversion.

Scalability Considerations

Large-scale synthesis (>1 mmol) requires longer coupling times (90–120 minutes) and excess reagents (4 eq amino acid, 4 eq HBTU) to maintain efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of SPPS vs. Hybrid Methods

| Parameter | SPPS (Current Work) | Hybrid (Liquid-Phase + SPPS) |

|---|---|---|

| Yield (Crude) | 60–70% | 50–60% |

| Purification Time | 6–8 hours | 10–12 hours |

| Trp Oxidation Risk | Moderate | Low |

| Scalability | >1 mmol | <0.5 mmol |

SPPS remains the gold standard due to its scalability and reproducibility, though hybrid methods may reduce oxidation risks for sensitive residues .

Chemical Reactions Analysis

Metamorphosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipids and exopolysaccharides derived from bacterial biofilms. These reactions are crucial for the metamorphosis process, as they interact with internal signaling cascades within the larvae .

Scientific Research Applications

Chemical Properties and Structure

Metamorphosin A is a complex organic compound characterized by its distinct molecular structure, which contributes to its biological activity. The chemical formula and structural details are critical for understanding its interactions in biological systems.

Antimicrobial Activity

Research has demonstrated that Metamorphosin A exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance globally.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

Metamorphosin A has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have reported its effectiveness against several cancer cell lines, suggesting potential use as a chemotherapeutic agent.

Ecological Significance

Metamorphosin A plays a role in the ecological interactions of Hydractinia echinata. Its presence can influence marine biodiversity and ecosystem dynamics. The compound may serve as a chemical defense mechanism against predators or competitors, highlighting its importance in marine ecology.

Potential for Drug Development

The unique properties of Metamorphosin A position it as a valuable lead compound in drug discovery. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the applications of Metamorphosin A:

-

Case Study 1: Antimicrobial Efficacy

Researchers conducted a series of experiments to evaluate the antimicrobial efficacy of Metamorphosin A against multi-drug resistant strains. Results indicated significant inhibition, suggesting it could be developed into a novel antimicrobial agent. -

Case Study 2: Cancer Cell Proliferation

In another study, Metamorphosin A was tested on various cancer cell lines to assess its cytotoxic effects. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of Metamorphosin A involves the interaction with bacterial signals that induce metamorphosis in Hydractinia echinata. Specific bacterial phospholipids and exopolysaccharides trigger the transformation of larvae into the colonial adult stage. These compounds are incorporated into the larval membranes, where they interact with internal signaling pathways to induce metamorphosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of MMA and Related Signaling Molecules

Key Findings:

Structural Similarities :

- MMA shares the C-terminal Leu-Trp-NH2 motif with LWamide peptides, a feature common in cnidarian neuropeptides. However, MMA’s extended N-terminal sequence (pGlu-Gln-Pro-Gly) distinguishes it from shorter LWamides like Hym-248 (pGlu-Leu-Trp-NH2) .

Functional Differences: While MMA is dedicated to metamorphosis induction, LWamides in Hydra primarily regulate muscle contraction and feeding. The Head Activator, another Hydra-derived peptide, governs head-specific regeneration, showcasing functional divergence despite taxonomic proximity .

Mechanistic Contrasts :

- MMA acts via interference with biochemical signaling pathways , whereas LWamides and the Head Activator rely on GPCR-mediated signaling. In contrast, ecdysone (a steroid in insects) operates through nuclear receptors, highlighting evolutionary convergence in metamorphosis regulation .

Biological Activity

Metamorphosin A, a peptide derived from the marine hydroid Hydractinia echinata, plays a significant role in regulating the metamorphosis of its larvae. This article explores the biological activity of Metamorphosin A, detailing its molecular mechanisms, effects on development, and implications for understanding metamorphosis in marine organisms.

Chemical Structure and Composition

Metamorphosin A is characterized by its sequence: pGlu-Gln-Pro-Gly-Leu-TrpNH2. This structure is crucial for its biological function, acting as a signaling molecule that triggers metamorphosis in isolated posterior parts of the larvae. The peptide is part of a broader internal signaling system that governs developmental processes in Hydractinia echinata .

The biological activity of Metamorphosin A involves several key mechanisms:

- Induction of Metamorphosis : Metamorphosin A induces metamorphosis in isolated larval parts, reactivating processes such as pattern formation, cell proliferation, differentiation, and morphogenesis .

- Signal Transduction : The peptide operates through biochemical pathways that involve cell communication and signal transduction. It interacts with various receptors and intracellular signaling cascades to elicit developmental changes .

- Environmental Interaction : The larvae respond to chemical signals from environmental bacteria, suggesting that Metamorphosin A may also play a role in integrating environmental cues into developmental processes .

Research Findings and Case Studies

Research has demonstrated the efficacy of Metamorphosin A in promoting metamorphosis under controlled laboratory conditions. Below are summarized findings from various studies:

Implications for Developmental Biology

The study of Metamorphosin A offers valuable insights into the evolutionary adaptations of developmental processes in marine organisms. Understanding how this peptide functions can enhance our knowledge of metamorphic transitions not only in hydroids but also across different taxa, including insects.

Future Research Directions

Further research is needed to explore:

- The specific receptors and pathways activated by Metamorphosin A.

- The potential applications of this peptide in biotechnology and medicine, particularly in regenerative medicine and developmental biology.

- Comparative studies to investigate the role of similar peptides in other species undergoing metamorphosis.

Q & A

Q. What experimental methods are used to confirm the neuropeptide structure of Metamorphosin A (MMA) in Hydractinia echinata?

MMA's structure (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂) was validated using mass spectrometry (MS) and Edman degradation for sequential amino acid analysis. Functional assays, such as muscle contraction tests in cnidarians, confirmed its bioactive properties. Structural analogs with modified residues (e.g., Trp→Phe) showed reduced activity, supporting the specificity of the native sequence .

Q. Why is Hydractinia echinata a preferred model for studying MMA-mediated metamorphosis?

H. echinata larvae exhibit a clear binary response (metamorphosis initiation vs. arrest) to MMA, enabling precise dose-dependent studies. Its transparent body allows real-time visualization of cellular changes (e.g., tentacle formation, spicule deposition) via microscopy. Additionally, its short life cycle facilitates genetic and pharmacological manipulation .

Q. How is MMA bioactivity tested in vitro, and what controls are essential?

In vitro assays involve exposing larvae to synthetic MMA (10⁻⁷–10⁻¹⁰ M) in seawater and monitoring morphological changes (e.g., basal disc formation). Controls include:

- Negative : Peptide-free seawater or scrambled-sequence analogs.

- Positive : Known inducters like CsCl₂.

- Pharmacological inhibitors : Pretreatment with protein kinase C (PKC) inhibitors to validate signaling pathways .

Advanced Research Questions

Q. How do conflicting data on MMA's signaling pathways (e.g., PKC vs. MAPK) arise, and how can they be resolved?

Discrepancies may stem from species-specific responses or experimental conditions (e.g., MMA concentration thresholds). For example, Leitz et al. identified PKC activation in H. echinata , while studies in Hydra magnipapillata implicated MAPK. To resolve this:

Q. What experimental designs address the dual role of MMA in H. echinata metamorphosis and muscle contraction?

Design parallel experiments:

Q. How can researchers reconcile contradictory dose-response relationships for MMA across studies?

Variability in reported effective concentrations (e.g., 10⁻⁷ M vs. 10⁻⁹ M) may reflect differences in larval developmental stages or peptide purity. Mitigation strategies:

- Standardize larval staging (e.g., post-planula hours).

- Validate peptide integrity via HPLC.

- Include internal calibration with reference peptides .

Q. What methodologies are recommended for studying MMA's interaction with other neuropeptides in cnidarians?

- Co-localization assays : Immunofluorescence staining for MMA and other peptides (e.g., GLWamides).

- Synergy experiments : Test combinatorial peptide treatments and quantify metamorphosis rates.

- Receptor binding studies : Use surface plasmon resonance (SPR) to assess competitive binding .

Methodological Challenges and Solutions

Q. How to differentiate MMA-specific effects from nonspecific peptide interactions in H. echinata?

- Scrambled-sequence controls : Synthesize peptides with randomized residues but identical physicochemical properties.

- Receptor knockout : CRISPR/Cas9 targeting putative MMA receptors (e.g., GPCRs).

- Transcriptomic profiling : Compare gene expression patterns between MMA-treated and control larvae .

Q. What techniques validate the evolutionary conservation of MMA function across cnidarians?

- Cross-species rescue assays : Apply MMA to non-responsive species (e.g., Nematostella vectensis) and assess metamorphosis.

- Phylogenetic analysis : Align MMA receptor sequences from diverse cnidarians to identify conserved domains.

- Functional genomics : Knock down MMA homologs in other species and compare phenotypes .

Data Interpretation Tables

Table 1. Dose-dependent effects of MMA on H. echinata metamorphosis:

| MMA Concentration (M) | Metamorphosis Rate (%) | Key Morphological Markers Observed |

|---|---|---|

| 10⁻⁷ | 95 ± 3 | Basal disc, tentacle primordia |

| 10⁻⁹ | 40 ± 5 | Partial adhesion, no spicules |

| 10⁻¹¹ | 5 ± 2 | No morphological changes |

Table 2. Conflicting signaling pathways reported for MMA:

| Study | Species | Proposed Pathway | Key Evidence |

|---|---|---|---|

| Leitz et al. (1995) | H. echinata | PKC-dependent | Inhibitor assays, Ca²⁺ imaging |

| Takahashi et al. (2000) | H. magnipapillata | MAPK cascade | Phospho-ERK staining |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.